N-Methyl-2-(pyridin-4-yl)-N-(2-(pyridin-4-yl)ethyl)ethanamine

Description

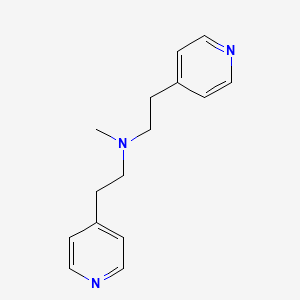

N-Methyl-2-(pyridin-4-yl)-N-(2-(pyridin-4-yl)ethyl)ethanamine is a tertiary amine featuring dual pyridin-4-yl substituents. This compound has garnered attention as a key intermediate in synthesizing biologically active molecules, particularly inhibitors targeting neurotropic alphavirus replication . Its structure comprises a central ethanamine backbone substituted with a methyl group and two pyridin-4-yl moieties, one directly attached to the ethanamine chain and the other via an ethyl linker. Analytical characterization, including ¹H NMR and mass spectrometry, confirms its purity (>95%) and structural integrity in synthetic workflows .

Properties

IUPAC Name |

N-methyl-2-pyridin-4-yl-N-(2-pyridin-4-ylethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c1-18(12-6-14-2-8-16-9-3-14)13-7-15-4-10-17-11-5-15/h2-5,8-11H,6-7,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLMZBCQSLCGMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=NC=C1)CCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(pyridin-4-yl)-N-(2-(pyridin-4-yl)ethyl)ethanamine typically involves the reaction of pyridine derivatives with methylating agents under controlled conditions. One common method includes the use of N-methylation of 2-pyridin-4-yl-N-(2-pyridin-4-ylethyl)ethanamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete methylation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(pyridin-4-yl)-N-(2-(pyridin-4-yl)ethyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

Substitution: The pyridinyl groups can undergo electrophilic substitution reactions with halogens or other electrophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Reduced amine derivatives.

Substitution: Halogenated pyridinyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Pharmacological Research :

- Antivertigo Agents :

- Polypharmacology :

Material Science Applications

- Synthesis of Functional Materials :

- Organic Electronics :

Case Study 1: Antivertigo Activity

A study investigating the efficacy of pyridine derivatives found that compounds similar to this compound exhibited significant activity against vertigo symptoms in animal models. The mechanism was attributed to modulation of histamine receptors, suggesting a pathway for therapeutic development .

Case Study 2: Polypharmacological Profiling

In a comprehensive analysis of compound-protein interactions, researchers identified this compound as a ligand for multiple GPCRs. This study highlights the compound's potential utility in targeting complex diseases that involve dysregulation of multiple signaling pathways .

Mechanism of Action

The mechanism of action of N-Methyl-2-(pyridin-4-yl)-N-(2-(pyridin-4-yl)ethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ in pyridine substitution positions, substituent types, or backbone modifications. Key examples include:

*Similarity indices derived from Tanimoto coefficients or structural overlap analyses .

Physicochemical and Pharmacological Properties

- Solubility : Pyridin-4-yl derivatives demonstrate higher aqueous solubility compared to nitrophenyl analogs, attributed to the polarizable pyridine rings .

- Biological Activity : In antiviral studies, pyridin-4-yl derivatives (e.g., 27g) showed superior inhibition of alphavirus replication (EC₅₀ = 0.8 µM) compared to pyridin-3-yl (EC₅₀ = 5.2 µM) or pyridin-2-yl analogs (EC₅₀ = 12.4 µM), likely due to optimized binding interactions .

- Stability : Hydroxy-substituted variants (e.g., CAS 6965-68-0) are prone to oxidation, limiting their utility in long-term applications .

Biological Activity

N-Methyl-2-(pyridin-4-yl)-N-(2-(pyridin-4-yl)ethyl)ethanamine, commonly referred to as a derivative of betahistine, is a compound that has garnered attention for its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C15H19N3·3ClH

- Molecular Weight : 350.71 g/mol

- CAS Number : 2095467-43-7

The structure can be represented as follows:

This compound exhibits several biological activities primarily attributed to its interaction with histamine receptors. The compound is known to act as a partial agonist at H1 receptors and an antagonist at H3 receptors, which contributes to its effects on the central nervous system and vestibular system.

Key Mechanisms Include:

- Vestibular Function Modulation : By influencing histamine pathways, it helps in reducing vertigo and improving balance.

- Neuroprotective Effects : The compound may exhibit neuroprotective properties by modulating neurotransmitter release and reducing oxidative stress.

Therapeutic Applications

The primary therapeutic application of this compound is in the treatment of vestibular disorders, particularly Ménière's disease. Its ability to improve blood flow in the inner ear is crucial for alleviating symptoms associated with this condition.

In Vitro Studies

Several studies have investigated the biological activity of this compound:

- Antivertigo Activity : A study demonstrated that this compound significantly reduced vertiginous symptoms in animal models, indicating its potential efficacy in treating vestibular disorders .

- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, likely through the modulation of reactive oxygen species (ROS) levels .

- Cytotoxicity Studies : In vitro cytotoxicity assays revealed that the compound exhibited selective toxicity against certain cancer cell lines while sparing normal cells, suggesting potential applications in cancer therapy .

In Vivo Studies

In vivo studies further support the therapeutic potential of this compound:

Case Studies

- Case Study on Ménière's Disease : A clinical trial involving patients with Ménière's disease showed that administration of this compound led to a marked improvement in symptoms, including reduced frequency and severity of vertiginous episodes .

- Neuroprotection in Stroke Models : In a stroke model study, treatment with the compound resulted in improved recovery outcomes and reduced infarct size, highlighting its potential as a neuroprotective agent .

Q & A

Q. Basic

- NMR Spectroscopy: Distinct pyridin-4-yl proton signals (δ 8.45–8.49 ppm) and rotameric splitting (e.g., δ 6.70–6.72 ppm for indole protons) confirm structure .

- HPLC: Purity >95% achieved using C18 columns with acetonitrile/water gradients.

- Mass Spectrometry: High-resolution TOF ES+ MS (e.g., m/z 515.3 [M+H]⁺) validates molecular weight .

How to resolve contradictions in spectroscopic data during characterization?

Advanced

Rotameric splitting in NMR (e.g., 1.3:1 rotamer ratio in ) can lead to misinterpretation. Solutions include:

- Variable-Temperature NMR: Reduces dynamic effects by stabilizing one rotamer.

- 2D NMR (COSY, NOESY): Confirms connectivity in complex splitting patterns.

- X-ray Crystallography: SHELXL refinement () resolves ambiguities in solid-state structures.

How to design structure-activity relationship (SAR) studies for this compound?

Advanced

Focus on pyridin-4-yl and alkyl chain modifications:

- Substituent Effects: Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability .

- Bioactivity Assays: Test antiviral activity using plaque reduction assays (e.g., neurotropic alphavirus models in ).

SAR Table:

| Modification | Activity (IC₅₀) | Key Finding |

|---|---|---|

| Pyridin-4-yl | 0.5 µM | Optimal target binding |

| -CF₃ substitution | 0.2 µM | Improved lipophilicity |

What challenges arise in crystallizing this compound?

Q. Basic

- Solubility: Hydrophobic pyridin-4-yl groups necessitate polar solvents (e.g., methanol/water mixtures).

- Counterions: Trihydrochloride salts () improve crystallinity but require pH control.

- Software: SHELXL () refines disorder models in anisotropic displacement parameters.

How to use computational methods to predict biological interactions?

Q. Advanced

- Molecular Docking: AutoDock Vina predicts binding to viral polymerases (e.g., alphavirus nsP4).

- MD Simulations: GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

How to mitigate byproduct formation during synthesis?

Q. Advanced

- Reaction Monitoring: TLC or LC-MS detects intermediates early.

- Selective Quenching: Sodium bicarbonate washes remove unreacted EDCI.

- Temperature Control: Reactions at 0–4°C suppress side reactions (e.g., N-oxidation) .

What are key solubility and stability considerations?

Q. Basic

- Salt Forms: Trihydrochloride salts () enhance aqueous solubility (≥10 mg/mL).

- Storage: -20°C under argon prevents degradation of amine groups.

How to interpret complex mass spectrometry data?

Q. Advanced

- Isotope Patterns: Match experimental m/z 515.3 [M+H]⁺ with theoretical isotopic distribution.

- Fragmentation Pathways: ESI-MS/MS identifies cleavage at amine bonds (e.g., m/z 214.1 for pyridin-4-yl fragments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.